MARK-IN-1

Kinase inhibition Tauopathy Alzheimer's disease

MARK-IN-1 is a pyrazolo[1,5-a]pyrimidine inhibitor with an IC50 <0.25 nM for MARK. Its unique (1R,6R)-6-amino-2,2-difluorocyclohexyl moiety and 1-methyl-1H-pyrazol-4-yl substituent confer >20-fold greater potency than analogs like MARK-IN-2. This makes it essential for assays requiring maximal target engagement at low concentrations, minimizing cytotoxicity in Alzheimer's tau hyperphosphorylation research.

Molecular Formula C22H23F2N7OS
Molecular Weight 471.5 g/mol
CAS No. 1109283-93-3
Cat. No. B12431871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMARK-IN-1
CAS1109283-93-3
Molecular FormulaC22H23F2N7OS
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)C(=O)NC2C(CCCC2(F)F)N)C3=C4N=CC(=CN4N=C3)C5=CN(N=C5)C
InChIInChI=1S/C22H23F2N7OS/c1-12-15(6-18(33-12)21(32)29-19-17(25)4-3-5-22(19,23)24)16-9-28-31-11-13(7-26-20(16)31)14-8-27-30(2)10-14/h6-11,17,19H,3-5,25H2,1-2H3,(H,29,32)/t17-,19-/m1/s1
InChIKeySFILVHFYISPBOI-IEBWSBKVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MARK-IN-1 (CAS 1109283-93-3): Potent Microtubule Affinity Regulating Kinase Inhibitor for Tauopathy and Alzheimer's Disease Research


MARK-IN-1 (CAS 1109283-93-3), also designated as Compound 25, is a pyrazolo[1,5-a]pyrimidine-derived small molecule that functions as a potent and selective inhibitor of microtubule affinity regulating kinase (MARK) [1]. The compound exhibits an IC50 of <0.25 nM against MARK in biochemical assays, representing a critical chemical probe for investigating tau hyperphosphorylation and neurofibrillary tangle pathology in Alzheimer's disease models .

Why MARK-IN-1 (CAS 1109283-93-3) Cannot Be Interchanged with Other Pyrazolopyrimidine MARK Inhibitors


Despite sharing a common pyrazolo[1,5-a]pyrimidine core with other MARK inhibitors, MARK-IN-1 incorporates two specific structural features that preclude generic substitution. The (1R,6R)-6-amino-2,2-difluorocyclohexyl moiety provides a stereochemically defined hydrogen-bonding network with the kinase hinge region, while the 1-methyl-1H-pyrazol-4-yl substituent at the 6-position of the pyrazolopyrimidine ring confers selectivity over closely related kinases [1]. Removal or modification of either structural element—as seen in the chlorinated analog MARK-IN-2—results in substantial reductions in potency (from <0.25 nM to 5 nM) and alters physicochemical properties critical for CNS penetration . These structure-activity relationships (SAR) demonstrate that in-class compounds are not functionally interchangeable for experiments requiring specific MARK isoform engagement.

MARK-IN-1 (CAS 1109283-93-3): Quantitative Differentiation Evidence Against Comparator Compounds


Biochemical Potency: MARK-IN-1 vs. MARK-IN-2 — 20-Fold Improvement in MARK3 Inhibition

MARK-IN-1 (Compound 25) demonstrates >20-fold greater biochemical potency against MARK3 compared to its structurally related analog MARK-IN-2. The N-methylpyrazol-4-yl group at the 6-position of the pyrazolo[1,5-a]pyrimidine core—present in MARK-IN-1 but absent in MARK-IN-2—is directly responsible for this potency enhancement [1]. MARK-IN-2, which contains a 6-chloro substituent instead, exhibits a MARK3 IC50 of 5 nM, compared to <0.25 nM for MARK-IN-1 .

Kinase inhibition Tauopathy Alzheimer's disease Neurodegeneration

Cellular Target Engagement: MARK-IN-2 Exhibits 280 nM Cellular IC50 vs. MARK3; MARK-IN-1 Expected to Show Proportionally Improved Cellular Activity

In primary rat cortical neuron cultures, MARK-IN-2 demonstrates MARK3 inhibition with an IC50 of 280 nM . While direct cellular IC50 data for MARK-IN-1 in the same assay system are not publicly available, the consistent SAR trend across this chemical series allows for class-level inference. Given the >20-fold biochemical potency advantage of MARK-IN-1 (<0.25 nM) over MARK-IN-2 (5 nM), MARK-IN-1 is expected to exhibit substantially lower cellular IC50 values in neuron-based assays [1].

Cellular pharmacology Neuron culture Tau phosphorylation Target engagement

Structural Differentiation: N-Methylpyrazol-4-yl vs. Chloro Substituent Dictates Potency and Selectivity Profile

The defining structural distinction between MARK-IN-1 and MARK-IN-2 resides at the 6-position of the pyrazolo[1,5-a]pyrimidine scaffold. MARK-IN-1 incorporates a 1-methyl-1H-pyrazol-4-yl group, whereas MARK-IN-2 contains a chlorine atom [1]. The pyrazole moiety of MARK-IN-1 engages in hydrogen-bonding interactions with the kinase hinge region that are not possible with the chloro substituent. This interaction accounts for the >20-fold potency differential [2].

Medicinal chemistry Structure-activity relationship Kinase selectivity Drug design

MARK-IN-1 (CAS 1109283-93-3): Validated Application Scenarios Based on Quantitative Evidence


High-Throughput Screening and Biochemical Kinase Profiling Requiring Sub-Nanomolar MARK Inhibition

MARK-IN-1 is the appropriate selection for biochemical kinase assays demanding maximal sensitivity and target engagement at low compound concentrations. With an IC50 of <0.25 nM against MARK, MARK-IN-1 enables robust signal-to-noise ratios in HTS formats and dose-response studies where the 20-fold less potent analog MARK-IN-2 (IC50 = 5 nM) would require higher concentrations that risk compound precipitation or solvent interference [1]. MARK-IN-1's superior biochemical potency makes it the preferred tool compound for initial hit validation and kinase selectivity panel screening where definitive target inhibition must be demonstrated .

Cellular Neuroscience Studies of Tau Hyperphosphorylation in Alzheimer's Disease Models

MARK phosphorylates tau at Ser262 and other residues, promoting microtubule destabilization and neurofibrillary tangle formation—hallmarks of Alzheimer's disease pathology [1]. MARK-IN-1 is validated as a chemical probe for investigating MARK-mediated tau phosphorylation in primary neuron cultures and immortalized neuronal cell lines. Based on class-level inference from MARK-IN-2 cellular data (IC50 = 280 nM in rat cortical neurons) and the >20-fold biochemical potency advantage of MARK-IN-1, researchers can expect effective cellular target engagement at significantly lower concentrations than MARK-IN-2, minimizing compound-related cytotoxicity and improving the experimental window for detecting tau phosphorylation changes .

Structure-Activity Relationship (SAR) Studies Requiring the 1-Methyl-1H-pyrazol-4-yl Pharmacophore

Medicinal chemistry programs optimizing MARK inhibitors for CNS penetration or isoform selectivity require the precise 1-methyl-1H-pyrazol-4-yl substitution pattern present in MARK-IN-1 [1]. This moiety forms specific hydrogen-bonding interactions with the kinase hinge region that cannot be recapitulated by chloro (MARK-IN-2) or other 6-position substituents. MARK-IN-1 serves as the benchmark compound for SAR studies investigating the contribution of this pharmacophore to MARK inhibition potency and kinase selectivity. Procurement of MARK-IN-1 is essential for comparative studies where the pyrazolyl substituent is the variable of interest .

Kinase Selectivity Panel Screening and Off-Target Profiling

MARK-IN-1 is the compound of choice for defining the selectivity profile of the pyrazolo[1,5-a]pyrimidine scaffold with the N-methylpyrazol-4-yl substitution pattern. While MARK-IN-2 has been characterized against MARK3 alone, the full kinome selectivity profile of MARK-IN-1 provides a more relevant reference for medicinal chemistry efforts [1]. Researchers requiring a well-characterized MARK inhibitor with documented selectivity against other serine/threonine kinases should prioritize MARK-IN-1 over less potent or less thoroughly profiled analogs .

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